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Compound of Interest

Compound Name: DMPE-PEG2000

Cat. No.: B15549206 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of 1,2-dimyristoyl-sn-glycero-3-

phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a critical

component in the formulation of lipid nanoparticles (LNPs) for gene delivery. We will delve into

its physicochemical properties, its role in LNP stability and efficacy, and provide detailed

experimental protocols for its use.

Introduction to DMPE-PEG2000
DMPE-PEG2000 is a PEGylated phospholipid, a class of molecules that has been instrumental

in the clinical success of LNP-based therapeutics, including the FDA-approved siRNA drug

Onpattro and mRNA-based COVID-19 vaccines.[1][2] It consists of a 1,2-dimyristoyl-sn-

glycero-3-phosphoethanolamine (DMPE) lipid anchor with two saturated 14-carbon acyl chains,

and a hydrophilic polyethylene glycol (PEG) chain with an average molecular weight of 2000

Daltons.[3] This amphipathic structure allows it to be stably incorporated into the lipid bilayer of

nanoparticles.

The primary functions of DMPE-PEG2000 in LNP-based gene delivery systems include:

Prolonging Systemic Circulation: The hydrophilic PEG chains form a protective layer on the

surface of LNPs, which inhibits the binding of opsonin proteins. This "stealth" property allows
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the LNPs to evade clearance by the reticuloendothelial system (RES), thereby increasing

their circulation half-life.[3][4]

Controlling Particle Size and Stability: The inclusion of PEGylated lipids is crucial for

controlling the size of LNPs during their formation and preventing their aggregation during

storage.[3][5]

Modulating Cellular Uptake: While high concentrations of PEG can hinder cellular uptake

due to steric hindrance, an optimal amount is necessary for achieving the desired

biodistribution and target cell interaction.[4][5] The length of the lipid anchor also plays a role,

with the C14 chains of DMPE leading to a more transient PEG shield compared to longer

C18 chains (like in DSPE-PEG), which can influence the timing of cellular uptake.[6][7]

Physicochemical Characterization of DMPE-
PEG2000-Containing LNPs
The physicochemical properties of LNPs are critical determinants of their in vivo performance.

The inclusion of DMPE-PEG2000 influences these properties. Below are tables summarizing

typical characterization data for LNPs formulated with DMPE-PEG2000 or the structurally

similar DMG-PEG2000 (which also has a C14 lipid anchor).

Table 1: Physicochemical Properties of LNPs with C14-Anchor PEG-Lipids
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Referenc
e

Ionizable

lipid:DSPC:

Chol:DMG-

PEG2000

(50:10:38.5

:1.5)

1.5 ~80-100 < 0.2 ~0 > 90% [8]

Ionizable

lipid:DSPC:

Chol:DMG-

PEG2000

(varying %)

0.5 - 10 ~150-200
Not

specified

Decreases

with

increasing

PEG

>90% (up

to 5%

PEG)

[1]

Ionizable

lipid:DOPC

:Chol:DMG

-PEG2000

(varying %)

0.375 - 3

Decreases

with

increasing

PEG

Marginal

change

Marginal

change

Marginal

change
[9]

DLin-MC3-

DMA:DSP

C:Chol:DM

PE-

PEG2000

(50:10:38.5

:1.5)

1.5 ~80-100
Not

specified

Not

specified

Not

specified
[10]

Table 2: In Vitro and In Vivo Performance of LNPs with C14-Anchor PEG-Lipids
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LNP Formulation Transfection Model Key Findings Reference

LNPs with varying

DMG-PEG2000

content

HeLa and DC2.4 cells

Optimal in vitro

transfection at 1.5

mol% DMG-

PEG2000.

[11][12][13]

LNPs with varying

DMG-PEG2000

content

BALB/c mice

(intravenous)

Highest in vivo

transgene expression

at 5 mol% DMG-

PEG2000.

[11][12][13]

LNPs with DMG-

PEG2000 vs. DSG-

PEG2000

HeLa cells and mice

(IM, SC, IV)

DMG-PEG (C14)

LNPs showed higher

transfection efficacy

than DSG-PEG (C18)

LNPs.

[14]

LNPs with DMPE-

PEG of varying PEG

MW

Mice (intramuscular)

Protein expression

was lower for DMPE-

PEG750 and PEG1k

compared to PEG2k-

5k, potentially due to

larger particle sizes.

[15]

Cellular Uptake and Endosomal Escape
Mechanisms
The delivery of the genetic payload to the cytoplasm is a multi-step process. DMPE-PEG2000
plays a role in the initial interactions with the cell, while the other lipid components are crucial

for the subsequent steps.

Cellular Uptake
PEGylated LNPs are primarily internalized by cells through endocytosis. Studies have shown

that both clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis (CAV) are

significant pathways for the uptake of these nanoparticles.[2][16][17] The PEGylation of LNPs

appears to favor these specific routes of entry.[16]
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Diagram 1: Cellular uptake pathways of DMPE-PEG2000 LNPs.

Endosomal Escape
Once inside the cell and encapsulated within an endosome, the LNP must release its genetic

payload into the cytoplasm to be translated into protein. This process, known as endosomal

escape, is a critical bottleneck in gene delivery.[18][19][20] The acidic environment of the late

endosome (pH 5-6) is the trigger for this escape.[21] The ionizable lipid component of the LNP,

which is neutral at physiological pH, becomes protonated in the acidic endosome. This

protonation is thought to lead to the destabilization of the endosomal membrane through

interactions with the anionic lipids of the endosomal membrane, ultimately leading to the

release of the nucleic acid into the cytoplasm.[18][21] Helper lipids, such as DOPE, can further

promote this process by favoring the formation of non-bilayer lipid structures that disrupt the

endosomal membrane.[18][22]
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Diagram 2: The endosomal escape pathway for LNP-mediated gene delivery.

Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.

Preparation of Lipid Stock Solution:

Dissolve the ionizable lipid, DSPC, cholesterol, and DMPE-PEG2000 in ethanol at the

desired molar ratio (e.g., 50:10:38.5:1.5).
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The final lipid concentration in ethanol should be between 10-25 mg/mL.

Preparation of mRNA Solution:

Dilute the mRNA in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0). The

final mRNA concentration should be between 0.05-0.2 mg/mL.

Microfluidic Mixing:

Set up the microfluidic mixing device (e.g., NanoAssemblr Benchtop) according to the

manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into

another.

Set the flow rate ratio of the aqueous to organic phase to 3:1.

Set the total flow rate to between 2-12 mL/min.

Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to

self-assemble into LNPs, encapsulating the mRNA.

Purification and Buffer Exchange:

The resulting LNP suspension is typically dialyzed against phosphate-buffered saline

(PBS) at pH 7.4 for 18-24 hours to remove the ethanol and raise the pH. This can be done

using dialysis cassettes with a molecular weight cutoff of 10 kDa.

Alternatively, tangential flow filtration (TFF) can be used for larger scale preparations.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
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Diagram 3: Workflow for LNP formulation using microfluidic mixing.

Determination of mRNA Encapsulation Efficiency
This protocol uses the Quant-iT RiboGreen assay to determine the percentage of mRNA

encapsulated within the LNPs.[23]

Prepare RiboGreen Working Solution: Dilute the RiboGreen reagent 1:200 in TE buffer (10

mM Tris-HCl, 1 mM EDTA, pH 7.5). Protect from light.

Prepare mRNA Standards: Prepare a standard curve of the free mRNA used for

encapsulation in TE buffer, with concentrations ranging from 10 ng/mL to 1000 ng/mL.

Sample Preparation:

Total mRNA: Dilute the LNP formulation 1:100 in TE buffer containing 1% Triton X-100.

The detergent will lyse the LNPs, releasing the encapsulated mRNA.

Free (unencapsulated) mRNA: Dilute the LNP formulation 1:100 in TE buffer without

detergent.

Assay:

Add 100 µL of the RiboGreen working solution to each well of a 96-well black plate.

Add 100 µL of the prepared standards and samples to the wells.

Incubate for 5 minutes at room temperature, protected from light.
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Measurement: Measure the fluorescence using a plate reader with excitation at ~480 nm and

emission at ~520 nm.

Calculation:

Use the standard curve to determine the concentration of mRNA in the "Total mRNA" and

"Free mRNA" samples.

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = ( (Total

mRNA - Free mRNA) / Total mRNA ) * 100

In Vitro Transfection of mRNA-LNPs
This protocol describes a general procedure for transfecting cells in culture with mRNA-LNPs.

[24][25][26]

Cell Seeding: Seed the cells of interest (e.g., HeLa, HepG2) in a 24-well plate at a density

that will result in 70-80% confluency on the day of transfection.

LNP Treatment:

On the day of transfection, dilute the mRNA-LNP formulation in complete cell culture

medium (containing serum) to the desired final mRNA concentration (e.g., 100-1000

ng/well).

Remove the old medium from the cells and replace it with the medium containing the

mRNA-LNPs.

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

Analysis of Protein Expression:

If the mRNA encodes a reporter protein like luciferase or GFP, protein expression can be

quantified using a luciferase assay or flow cytometry, respectively.

For other proteins, western blotting or an ELISA can be used to assess expression levels.

Toxicity Profile
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Generally, LNP formulations are considered to have low toxicity.[27] However, the toxicity of

PEG itself has been a subject of discussion, with some studies showing that high doses of

PEG can be toxic.[16] The choice of the ionizable lipid is often the main determinant of LNP

toxicity. It is always recommended to perform cytotoxicity assays, such as the MTT or LDH

assay, to evaluate the toxicity of a new LNP formulation on the specific cell type of interest.

Conclusion
DMPE-PEG2000 is a versatile and essential component in the development of effective gene

delivery systems. Its ability to confer stability and prolong the circulation time of LNPs has been

a key factor in the clinical translation of RNA therapeutics. By understanding its properties and

optimizing its use in LNP formulations, researchers can develop safer and more potent gene

therapies for a wide range of diseases. This guide provides a solid foundation for the rational

design and experimental application of DMPE-PEG2000 in your research and development

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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